N-ethyl-2-[2-methyl-4-(propylsulfamoyl)phenoxy]acetamide
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Overview
Description
N-ethyl-2-[2-methyl-4-(propylsulfamoyl)phenoxy]acetamide is a synthetic organic compound that belongs to the class of phenoxyacetamides This compound is characterized by its unique chemical structure, which includes an ethyl group, a methyl group, a propylsulfamoyl group, and a phenoxyacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-2-[2-methyl-4-(propylsulfamoyl)phenoxy]acetamide typically involves a multi-step process. One common synthetic route includes the following steps:
Preparation of 2-methyl-4-(propylsulfamoyl)phenol: This intermediate is synthesized by reacting 2-methylphenol with propylsulfonyl chloride in the presence of a base such as pyridine.
Formation of 2-methyl-4-(propylsulfamoyl)phenoxyacetic acid: The intermediate is then reacted with chloroacetic acid in the presence of a base like sodium hydroxide to form the phenoxyacetic acid derivative.
Amidation: The final step involves the reaction of the phenoxyacetic acid derivative with ethylamine to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity. Additionally, industrial production may incorporate continuous flow reactors and automated systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-2-[2-methyl-4-(propylsulfamoyl)phenoxy]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of corresponding sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted phenoxyacetamides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-ethyl-2-[2-methyl-4-(propylsulfamoyl)phenoxy]acetamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved may vary depending on the specific application and target.
Comparison with Similar Compounds
N-ethyl-2-[2-methyl-4-(propylsulfamoyl)phenoxy]acetamide can be compared with other phenoxyacetamide derivatives, such as:
- N-phenyl-2-[2-methyl-4-(propylsulfamoyl)phenoxy]acetamide
- N-methyl-2-[2-methyl-4-(propylsulfamoyl)phenoxy]acetamide
These compounds share similar structural features but differ in their substituents, which can influence their chemical reactivity and biological activity. This compound is unique due to its specific combination of functional groups, which may confer distinct properties and applications.
Properties
IUPAC Name |
N-ethyl-2-[2-methyl-4-(propylsulfamoyl)phenoxy]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O4S/c1-4-8-16-21(18,19)12-6-7-13(11(3)9-12)20-10-14(17)15-5-2/h6-7,9,16H,4-5,8,10H2,1-3H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAKYOTGHGIGWGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)C1=CC(=C(C=C1)OCC(=O)NCC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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